8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Description
Properties
IUPAC Name |
8-bromo-4-chloro-7-methoxy-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-7(10)8-5(4-13-9)6(11)2-3-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOQVUIVQXJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Introduction: A Versatile Heterocyclic Building Block
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties and the presence of two distinct halogen atoms at the C4 and C8 positions make it a versatile scaffold for the synthesis of a diverse array of complex molecules. The differential reactivity of the C-Cl and C-Br bonds under palladium catalysis allows for selective and sequential functionalization, opening avenues for the construction of novel molecular architectures with potential applications in drug discovery and the development of advanced materials.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this valuable building block. We will delve into the underlying principles of regioselectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Understanding Regioselectivity: The Key to Controlled Synthesis
The successful application of this compound in cross-coupling reactions hinges on the ability to selectively functionalize either the C4-chloro or the C8-bromo position. In general, for palladium-catalyzed reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[1] This suggests that the C-Br bond at the 8-position would preferentially undergo oxidative addition to the palladium catalyst over the C-Cl bond at the 4-position.
However, the electronic nature of the heterocyclic ring system can significantly influence this reactivity. For dihalogenated N-heteroarenes, halides positioned alpha to a nitrogen atom are often more reactive.[2] In the case of 1,6-naphthyridine, the C4 position is electronically distinct from the C8 position, and this can be exploited to achieve selective reactions. The choice of palladium catalyst, and particularly the ancillary ligand, can also play a crucial role in dictating the site of reaction.[3] Bulky, electron-rich phosphine ligands can sometimes alter the "classical" reactivity patterns and favor coupling at a less reactive site.
Synthesis of this compound
dot graph "synthesis_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} "Proposed synthetic pathway for the target molecule."
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of similar heterocyclic cores.[4][5] Optimization will be necessary.
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Step 1: Synthesis of 7-methoxy-1,6-naphthyridin-4-ol.
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React a suitable 3-amino-4-methoxypyridine derivative with diethyl (ethoxymethylene)malonate.
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The resulting intermediate is then cyclized at high temperature in a high-boiling solvent such as Dowtherm A to yield the 7-methoxy-1,6-naphthyridin-4-ol.
-
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Step 2: Synthesis of 4-chloro-7-methoxy-1,6-naphthyridine.
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Treat the 7-methoxy-1,6-naphthyridin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the C4 position to a chlorine atom.
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Step 3: Synthesis of this compound.
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The final step involves the regioselective bromination of the 4-chloro-7-methoxy-1,6-naphthyridine intermediate. The directing effects of the existing substituents will be critical in achieving bromination at the C8 position. A suitable brominating agent, such as N-bromosuccinimide (NBS), would be employed under carefully controlled conditions.
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Palladium-Catalyzed Cross-Coupling Protocols
The following protocols are designed to be robust starting points for the selective functionalization of this compound. As with any cross-coupling reaction, careful exclusion of oxygen and moisture is critical for success.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[6] For this compound, it is anticipated that the reaction will occur selectively at the more reactive C8-bromo position.
dot graph "suzuki_coupling" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} "General scheme for the Suzuki-Miyaura coupling."
Protocol 2: Selective Suzuki-Miyaura Coupling at the C8-Position
This protocol is based on general conditions for the Suzuki-Miyaura coupling of aryl bromides.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.2 eq.) | A slight excess of the boronic acid is used to ensure complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Suzuki couplings. Other catalysts such as Pd(dppf)Cl₂ may also be effective. |
| Base | K₂CO₃ (2.0 eq.) | An inorganic base is required for the transmetalation step of the catalytic cycle. |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/H₂O) via syringe.
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Add the palladium catalyst under a positive pressure of inert gas.
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Heat the reaction mixture to the desired temperature and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[7] Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C8-bromo position.
dot graph "sonogashira_coupling" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} "General scheme for the Sonogashira coupling."
Protocol 3: Selective Sonogashira Coupling at the C8-Position
This protocol is based on standard Sonogashira coupling conditions.[2][8]
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Terminal alkyne (1.5 eq.) | An excess of the alkyne is often used to favor the cross-coupling reaction over homocoupling of the alkyne. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is a crucial co-catalyst that facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent or co-solvent) | The amine base acts as both a base and a solvent in many cases. |
| Solvent | THF or DMF | Anhydrous solvents are essential for this reaction. |
| Temperature | Room temperature to 60 °C | The reaction is often run at or slightly above room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation. |
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
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Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (THF or DMF) and the amine base via syringe.
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Add the terminal alkyne dropwise with stirring.
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Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[9][10][11] Given the generally higher reactivity of the C-Cl bond at the C4 position in nucleophilic aromatic substitution reactions on similar heterocycles, it is plausible that with the appropriate choice of catalyst and ligand, selective amination at the C4 position can be achieved.
dot graph "buchwald_hartwig" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} "General scheme for the Buchwald-Hartwig amination."
Protocol 4: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol is based on conditions known to favor the amination of aryl chlorides.
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 eq.), Amine (1.2 eq.) | A slight excess of the amine is used. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common palladium precursor for Buchwald-Hartwig amination. |
| Ligand | Xantphos (4 mol%) or a similar bulky, electron-rich phosphine ligand | The choice of ligand is critical for promoting the amination of aryl chlorides. |
| Base | Cs₂CO₃ or K₃PO₄ (1.5 eq.) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 100-120 °C | High temperatures are often required for the amination of aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Experimental Procedure:
-
To a flame-dried Schlenk flask, add the palladium precursor, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent.
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Add the this compound and the amine.
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Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex heterocyclic molecules. The principles of regioselectivity, guided by the inherent reactivity of the C-Br and C-Cl bonds and modulated by the choice of palladium catalyst and ligands, allow for a high degree of control in its functionalization. The detailed protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers and drug development professionals to explore the vast chemical space accessible from this valuable scaffold.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Sonogashira Coupling. Organic Chemistry Portal.
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- Recent advances and prospects in the palladium-catalyzed cyan
- (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ. Guidechem.
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- (8-Bromo-2-hydroxy-7-methoxy-1-naph-thyl)(4-chlorobenzoyl)methanone. PubMed.
- Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub.
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Benchchem.
- (PDF) Recent Advances in Sonogashira Reactions.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- Buchwald–Hartwig reaction: an update.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
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- 3. researchgate.net [researchgate.net]
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- 5. guidechem.com [guidechem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Welcome to the technical support center for the synthesis of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and analogous transformations reported in the scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most plausible and convergent synthetic route involves a three-stage process. The core of this strategy is the construction of the 1,6-naphthyridine scaffold, followed by sequential halogenations.
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Stage 1: Friedländer Annulation. This step involves the condensation of a substituted 2-aminonicotinaldehyde or a related precursor with a carbonyl compound containing an α-methylene group to form the key intermediate, 8-bromo-7-methoxy-1,6-naphthyridin-4-ol. The bromine and methoxy functionalities are ideally incorporated into one of the starting materials to ensure the correct substitution pattern on the final product.
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Stage 2: Chlorination. The hydroxyl group at the C4 position of the naphthyridine ring is converted to a chloro group. This is a standard transformation typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
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Stage 3: Regioselective Bromination (if not incorporated in Stage 1). If the bromine atom is not introduced in the initial cyclization, a regioselective bromination of the 4-chloro-7-methoxy-1,6-naphthyridine intermediate would be necessary. However, controlling the position of bromination on the pre-formed naphthyridine ring can be challenging due to the directing effects of the existing substituents and the inherent reactivity of the heterocyclic system. Therefore, incorporating the bromine atom early in the synthesis is the preferred strategy for higher yield and purity.
Q2: Why is it challenging to directly brominate 4-chloro-7-methoxy-1,6-naphthyridine to achieve the desired product?
A2: Direct electrophilic aromatic substitution, such as bromination, on a substituted 1,6-naphthyridine ring system is often complicated by issues of regioselectivity. The methoxy group at C7 is an activating, ortho-, para-directing group, while the chloro group at C4 is a deactivating but also ortho-, para-directing group.[1][2] The pyridine-like nitrogen atom at position 6 is deactivating. The interplay of these electronic effects can lead to a mixture of brominated isomers, making the isolation of the desired 8-bromo product difficult and reducing the overall yield. The electron-donating methoxy group will strongly activate the C8 and C6 positions for electrophilic attack. While the C6 position is adjacent to a nitrogen atom, the C8 position is a likely site for bromination. However, steric hindrance and the overall electronic landscape of the molecule can still lead to substitution at other positions. To circumvent this, it is highly recommended to introduce the bromine atom via a brominated starting material in the initial ring-forming reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
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Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Handle with extreme care and quench any residual reagent cautiously.
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Bromine (Br₂): Highly toxic, corrosive, and volatile. Use in a closed system or with a scrubber if possible.
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High Temperatures: The cyclization step may require high temperatures, posing a risk of burns and solvent fires. Ensure proper temperature control and have fire safety equipment readily available.
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Organic Solvents: Many organic solvents used are flammable and may be toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions to improve your experimental outcomes.
Problem 1: Low yield in the Friedländer Annulation to form 8-bromo-7-methoxy-1,6-naphthyridin-4-ol.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Starting Materials | The Friedländer synthesis is sensitive to the choice of reactants. Using precursors that are not sufficiently activated or are sterically hindered can lead to low conversion. | Ensure the use of a highly reactive 2-aminonicotinoyl precursor and a suitable active methylene compound. For the synthesis of the target intermediate, a plausible route involves the reaction of a 2-amino-3-bromo-4-methoxynicotinaldehyde derivative with a compound containing a reactive α-methylene group (e.g., diethyl malonate). |
| Suboptimal Reaction Conditions | The temperature, catalyst, and solvent play a critical role in the efficiency of the cyclization. Inadequate temperature may not provide enough energy to overcome the activation barrier, while excessively high temperatures can lead to decomposition. | Optimize the reaction temperature, typically ranging from 80°C to 250°C. Screen different catalysts, such as acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) or bases (e.g., potassium carbonate, sodium ethoxide), to find the most effective one for your specific substrates. The choice of a high-boiling solvent like diphenyl ether is common for this type of condensation. |
| Side Reactions | Self-condensation of the carbonyl partner or other side reactions can compete with the desired cyclization, reducing the yield of the naphthyridin-4-ol. | The slow addition of one of the reactants to the reaction mixture can sometimes minimize side reactions by keeping its concentration low. |
| Incomplete Reaction | The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Problem 2: Inefficient conversion of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol to the 4-chloro derivative.
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of Starting Material | The naphthyridin-4-ol may be unstable under the harsh conditions of chlorination, especially at high temperatures for extended periods. | Use a moderate excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (typically around 100-110°C). Monitor the reaction closely and avoid prolonged heating. |
| Incomplete Reaction | Insufficient chlorinating agent or reaction time can lead to incomplete conversion. | Ensure that the POCl₃ is fresh and has not been decomposed by moisture. Increase the reaction time or temperature slightly, while carefully monitoring for decomposition. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction. |
| Difficult Work-up | Quenching the reaction mixture with water can be highly exothermic and may lead to the hydrolysis of the product back to the starting material if not done carefully. | Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat. Neutralize the acidic solution carefully with a base like sodium carbonate or ammonia solution while keeping the temperature low. |
| Product Isolation Issues | The product may be difficult to precipitate or extract from the aqueous work-up. | After neutralization, the product may precipitate out of solution. If not, extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or chloroform. |
Problem 3: Formation of multiple products during bromination.
| Potential Cause | Explanation | Recommended Solution |
| Lack of Regioselectivity | As discussed in the FAQs, direct bromination of the 4-chloro-7-methoxy-1,6-naphthyridine core is prone to producing a mixture of isomers. | The most effective solution is to introduce the bromine atom at an earlier stage. Synthesize the key intermediate, 8-bromo-7-methoxy-1,6-naphthyridin-4-ol, from a brominated precursor. This ensures the bromine is in the correct position from the start. |
| Over-bromination | The reaction conditions may be too harsh, leading to the introduction of more than one bromine atom onto the naphthyridine ring. | If direct bromination is attempted, use a mild brominating agent such as N-bromosuccinimide (NBS) and carefully control the stoichiometry. Perform the reaction at a low temperature and monitor its progress to stop it once the desired product is formed. |
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous chemical transformations. Optimization of these conditions may be necessary for specific substrates and scales.
Proposed Synthesis of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol (Key Intermediate)
This protocol outlines a plausible Friedländer-type synthesis. The synthesis of the required starting material, a substituted 2-aminonicotinaldehyde, is a critical preceding step that may involve multiple transformations from commercially available pyridines.
Step-by-Step Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, combine the substituted 2-aminonicotinaldehyde derivative (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling solvent such as diphenyl ether.
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Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., potassium carbonate, 1.5 eq).
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Reaction: Heat the reaction mixture to a high temperature (typically 200-250°C) and maintain it for several hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add a non-polar solvent like hexane to precipitate the crude product.
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Purification: Filter the precipitate and wash it thoroughly with hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Protocol for the Chlorination of 8-bromo-7-methoxy-1,6-naphthyridin-4-ol
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-bromo-7-methoxy-1,6-naphthyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
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Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or concentrated ammonium hydroxide until the pH is approximately 8-9. Keep the mixture cool in an ice bath during neutralization.
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Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with dichloromethane or chloroform (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary
The following table provides hypothetical but realistic quantitative data for the proposed synthetic steps. Actual yields will vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Reagents | Typical Yield | Purity (Crude) |
| 1 | Substituted 2-Aminonicotinaldehyde | 8-bromo-7-methoxy-1,6-naphthyridin-4-ol | Diethyl malonate, Diphenyl ether, Catalyst | 60-80% | 85-95% |
| 2 | 8-bromo-7-methoxy-1,6-naphthyridin-4-ol | This compound | POCl₃ | 70-90% | >90% |
Logical Workflow for Synthesis and Troubleshooting
References
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Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft1882 , 15 (2), 2572–2575. [Link]
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Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]
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Comins, D. L.; Joseph, S. P. Pyridines and their Benzo Derivatives: Synthesis. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier: Amsterdam, 2005; Vol. 4, pp 1-118. [Link]
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Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer: Cham, 2014. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link][3]
Sources
Technical Support Center: Synthesis of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Welcome to the technical support center for the synthesis of 8-bromo-4-chloro-7-methoxy-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this complex heterocyclic compound. The information is presented in a question-and-answer format to directly address specific issues you may face in the lab.
Plausible Synthetic Route
A common and effective strategy for the synthesis of polysubstituted naphthyridines involves a multi-step approach. A plausible pathway for this compound is outlined below. This route is inferred from established methodologies for similar heterocyclic systems.[1][2][3][4]
Caption: Plausible synthetic workflow for this compound.
Troubleshooting Guide & FAQs
Part 1: Cyclization and Core Formation
Question 1: I am seeing a low yield and a significant amount of tar-like material in my initial cyclization reaction to form the naphthyridine diol. What could be the cause?
Answer: Low yields and polymerization are common challenges in the synthesis of naphthyridine cores, especially when using reactions like the Skraup or Doebner-von Miller, which often employ harsh acidic conditions and high temperatures.[1]
-
Causality: The α,β-unsaturated carbonyl compounds or glycerol derivatives used in these cyclizations are prone to polymerization under strong acid catalysis.[1] High temperatures can also lead to the degradation of both starting materials and the desired product.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may prevent rapid polymerization.
-
Acid Catalyst: Consider using a milder acid catalyst or a Lewis acid to promote cyclization with fewer side reactions.
-
Alternative Routes: Explore alternative cyclization strategies, such as those involving multicomponent reactions, which can sometimes offer milder conditions and improved atom economy.
-
Question 2: My TLC plate shows multiple spots after the cyclization step that are difficult to separate. What are these likely byproducts?
Answer: The presence of multiple, closely-eluting spots on a TLC plate often points to the formation of isomers or related byproducts.
-
Potential Byproducts:
-
Regioisomers: Depending on the substitution pattern of your starting aminopyridine, different cyclization pathways may be possible, leading to regioisomeric naphthyridine cores.
-
Incomplete Cyclization: You may have partially reacted intermediates.
-
Over-oxidation/Reduction: The oxidizing agent in a Skraup-type reaction can sometimes lead to undesired side products if not used in the correct stoichiometry.
-
-
Identification and Purification:
-
Spectroscopic Analysis: Use ¹H NMR and Mass Spectrometry to identify the major components of the crude mixture.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. Recrystallization can also be an effective purification method for the desired isomer.
-
Part 2: Halogenation Steps
Question 3: My dichlorination of the 1,6-naphthyridine-4,7-diol is incomplete, and I am isolating a mixture of the starting material, the monochlorinated intermediate, and the desired dichlorinated product. How can I drive the reaction to completion?
Answer: Incomplete chlorination is a frequent issue when converting hydroxyl groups to chloro groups on a heterocyclic ring.
-
Causality: The reactivity of the two hydroxyl groups may differ due to electronic effects within the naphthyridine ring system. The second chlorination may require more forcing conditions.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Increase the excess of the chlorinating agent (e.g., POCl₃). A 3-5 fold excess is a good starting point.
-
Temperature and Reaction Time: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC until the starting material and the monochlorinated intermediate are no longer visible.
-
Additives: In some cases, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can facilitate the reaction.
-
Question 4: The bromination of 4,7-dichloro-1,6-naphthyridine is not regioselective, and I am getting a mixture of brominated isomers. How can I improve the selectivity for the 8-position?
Answer: Achieving high regioselectivity in the bromination of naphthyridines can be challenging.[1] The position of bromination is directed by the electronic properties of the heterocyclic rings and the existing substituents.
-
Causality: The pyridine rings in the naphthyridine system are generally deactivated towards electrophilic substitution. The directing effects of the chloro and methoxy groups will influence the position of bromination.
-
Strategies for Regiocontrol:
-
Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) in an appropriate solvent is often a good choice for selective bromination.
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the brominating agent. Experiment with both polar and non-polar solvents.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Brominating Agent | Br₂ in Acetic Acid | NBS |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
| Solvent | Polar Protic (e.g., Acetic Acid) | Aprotic (e.g., CCl₄, CH₂Cl₂) |
Part 3: Final Methoxylation Step
Question 5: During the selective methoxylation of 8-bromo-4,7-dichloro-1,6-naphthyridine, I am observing the formation of a dimethoxy byproduct and unreacted starting material. How can I favor the desired mono-methoxylation at the 7-position?
Answer: Selective nucleophilic substitution on a dihalogenated naphthyridine requires careful control of reaction conditions to exploit any differences in reactivity between the two chloro groups.
-
Causality: The chloro groups at the 4 and 7-positions will have different reactivities towards nucleophilic attack by methoxide. This difference can be exploited to achieve selective mono-substitution.
-
Troubleshooting Workflow:
Caption: Decision workflow for optimizing selective mono-methoxylation.
-
Experimental Protocol for Improved Selectivity:
-
Equivalents of Nucleophile: Use a controlled amount of sodium methoxide (1.0 to 1.2 equivalents) to favor mono-substitution.
-
Temperature Control: Perform the reaction at a lower temperature to enhance the difference in reactivity between the two positions.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dimethoxy byproduct.
-
Purification of the Final Product
Question 6: My final product, this compound, is difficult to purify from the remaining starting materials and byproducts. What is the recommended purification strategy?
Answer: Purification of the final product often requires a combination of techniques.
-
Column Chromatography: This is the most common method for separating structurally similar compounds.[4]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
-
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.[5]
-
Preparative TLC/HPLC: For small-scale purification of highly impure samples, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
References
- BenchChem. (2025). Strategies to improve the yield of 5-Bromo-8-methoxy-1,7-naphthyridine synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Mitsui, K., et al. (2008). (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone. PubMed Central.
- BenchChem. (2025). Identification and characterization of byproducts in 1,8-naphthyridine synthesis.
- Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applic
- BenchChem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.
- Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Welcome to the technical support guide for optimizing catalytic reactions involving the highly functionalized heterocyclic compound, 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine. This document is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The 1,6-naphthyridine scaffold is a privileged core in medicinal chemistry.[1] The specific substitution pattern of this reagent, featuring two distinct halogen atoms, offers a platform for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[2][3] Achieving high yields and purity hinges on the precise control of reaction parameters, with catalyst loading being a paramount concern. This guide will provide a structured approach to optimizing this critical variable.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The principal challenge and, concurrently, the synthetic opportunity, lies in achieving site-selectivity. The molecule possesses two different halogen atoms at distinct positions: a bromine at C8 and a chlorine at C4. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is critical. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium center than the C-Cl bond due to its lower bond dissociation energy. Therefore, milder reaction conditions will typically favor substitution at the C8 position. The challenge is to optimize the catalyst system to exploit this reactivity difference and prevent undesired reactions at the C4 position or di-substituted byproducts.
Q2: Why is optimizing catalyst loading so critical for this specific substrate?
A2: Optimizing catalyst loading is a balancing act between reaction efficiency and cost-effectiveness, but for this substrate, it also directly impacts selectivity and side-product formation.
-
Too Low Loading: Insufficient catalyst can lead to incomplete conversion and low yields, especially given that nitrogen-containing heterocycles can sometimes act as catalyst poisons by coordinating to the metal center.
-
Too High Loading: Excessive catalyst loading not only increases costs and the burden of downstream palladium removal but can also promote side reactions. These may include homocoupling of the coupling partner, catalyst decomposition, or driving the reaction under harsher effective conditions, which could compromise regioselectivity and lead to reaction at the C-Cl bond.[4]
Q3: Which type of palladium source, Pd(0) or Pd(II), is recommended for this substrate?
A3: Both Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective.[4]
-
Pd(II) Precursors: These are often more stable to air and moisture, making them easier to handle. They require an in situ reduction to the active Pd(0) catalytic species, which is typically accomplished by a phosphine ligand or other reagents in the mixture.
-
Pd(0) Sources: Using a Pd(0) source can sometimes be advantageous for sensitive reactions as it eliminates the pre-activation step. For initial screening, a stable and well-defined Pd(II) pre-catalyst is often a reliable starting point.
Q4: What are the most common palladium-catalyzed reactions performed on this type of scaffold?
A4: The versatile halogen handles on this naphthyridine core make it amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are foundational for C-C, C-N, and C-O bond formation.[5] The most common include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6][7][8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses common problems encountered during catalyst optimization. The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for low yield.
Scenario 1: Incomplete Conversion
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following causes and solutions.
-
Cause A: Catalyst Deactivation or Insufficient Activity. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, catalyst decomposition can occur at elevated temperatures.[4]
-
Self-Validating Protocol:
-
Verify Reagent Quality: Ensure the catalyst, ligand, and base are pure and dry. Use freshly opened solvents.
-
Ensure Inert Atmosphere: Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Ligand Screening: The choice of ligand is crucial. For heteroaromatic halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps.[4] Perform a small-scale screen with different ligand classes.
-
-
-
Cause B: Insufficient Catalyst Loading. The initial catalyst loading may be too low to drive the reaction to completion within a reasonable timeframe.
-
Self-Validating Protocol:
-
Systematic Increase: Set up parallel reactions where the catalyst loading is incrementally increased. Monitor the conversion at set time points.
-
Data-Driven Decision: Analyze the results to find the "sweet spot" where conversion is maximized without a significant increase in side products.
-
-
Table 1: Illustrative Data for Optimizing Catalyst Loading for a Suzuki-Miyaura Reaction (Note: This data is illustrative of a typical optimization process.)
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Time (h) | Conversion (%) | Desired Product Yield (%) |
| 1 | 1.0 | 2.0 | 12 | 45 | 40 |
| 2 | 2.5 | 5.0 | 12 | 95 | 91 |
| 3 | 5.0 | 10.0 | 12 | >99 | 90 |
In this example, increasing the catalyst loading from 1.0 to 2.5 mol% significantly improves conversion and yield. A further increase to 5.0 mol% drives the reaction to completion but may show a slight decrease in isolated yield due to side product formation (see Scenario 2).
Scenario 2: High Conversion but Low Yield (Significant Side Products)
If your starting material is consumed but the yield of the desired product is low, side reactions are likely the culprit.
-
Cause A: Excessive Catalyst Loading. While counterintuitive, too much catalyst can be detrimental. High concentrations of active palladium species can accelerate undesired reaction pathways.
-
Self-Validating Protocol:
-
Systematic Decrease: If your initial screen used a high loading (e.g., 5 mol%), set up parallel reactions with systematically lower loadings.
-
Purity Analysis: Use LC-MS or GC-MS to quantify the ratio of desired product to key side products (e.g., homocoupled boronic acid, protodehalogenated starting material).
-
-
Table 2: Illustrative Data for Minimizing Side Products by Reducing Catalyst Loading (Note: This data is illustrative of a typical optimization process.)
| Entry | Pd Precursor (mol%) | Desired Product (%) | Homocoupling (%) | Protodehalogenation (%) |
| 1 | 5.0 | 88 | 8 | 4 |
| 2 | 2.5 | 94 | 3 | 3 |
| 3 | 1.0 | 91 (low conversion) | <1 | <1 |
This example demonstrates that reducing the catalyst loading from 5.0 to 2.5 mol% suppresses side reactions and improves the purity profile of the product.
-
Cause B: Reaction Conditions Are Too Harsh. High temperatures or a very strong base can sometimes lead to catalyst decomposition or promote undesired pathways that compete with the main catalytic cycle.
-
Self-Validating Protocol:
-
Temperature Screening: Fix the catalyst loading at the optimal level determined previously and screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
Base Screening: The choice and strength of the base are critical. For a Suzuki-Miyaura reaction, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For a Buchwald-Hartwig amination, bases like NaOt-Bu or K₃PO₄ are common.
-
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in a Suzuki-Miyaura Reaction
This protocol provides a step-by-step method for efficiently screening palladium catalyst loading for the selective coupling at the C8-Br position.
Caption: Experimental workflow for catalyst screening.
Methodology:
-
Preparation (Inert Atmosphere): In a glovebox, charge a set of three reaction vials with a magnetic stir bar.
-
Vial 1: Add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%).
-
Vial 2: Add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), SPhos (0.05 mmol, 5 mol%).
-
Vial 3: Add Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%).
-
-
Reagent Addition: To each vial, add the arylboronic acid (1.2 mmol, 1.2 equiv) and K₃PO₄ (2.0 mmol, 2.0 equiv). Finally, add this compound (1.0 mmol, 1.0 equiv, 272.5 mg).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to each vial.
-
Reaction: Seal the vials tightly with Teflon-lined caps. Remove from the glovebox and place them in a pre-heated aluminum block at 100 °C. Stir vigorously.
-
Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion and product-to-side-product ratio.[4]
-
Workup: Once the optimal reaction time and loading are identified, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3104–3118. Available from: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]
-
Goulet, L. P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(3), 409-414. Available from: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3104–3118. Available from: [Link]
-
Goulet, L. P., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry, 43(3), 409-414. Available from: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Available from: [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. Available from: [Link]
-
LibreTexts Chemistry. Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available from: [Link]
-
Sarpong, R., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 15726–15795. Available from: [Link]
-
Shi, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3626–3630. Available from: [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming the Identity of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible research. This is particularly critical for complex heterocyclic compounds such as 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine, a substituted naphthyridine that holds potential as a key intermediate in medicinal chemistry. Given that this compound is often procured from commercial suppliers, it is incumbent upon the discerning researcher to independently verify its structure and purity. This guide provides a comprehensive framework for the analytical confirmation of this compound, blending predictive analysis with established experimental protocols.
Introduction: The Imperative of Structural Verification
The 1,6-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a range of biologically active molecules. The specific substitution pattern of this compound offers multiple points for further chemical modification, making it a valuable building block. However, the complexity of its synthesis can lead to the presence of regioisomeric or other structurally related impurities. Therefore, relying solely on the supplier's certificate of analysis is insufficient for rigorous scientific investigation. This guide outlines a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide a self-validating system for identity confirmation.
Plausible Synthetic Route and Potential Impurities
Understanding the likely synthetic pathway to this compound is crucial for anticipating potential impurities. A probable route involves the chlorination of the corresponding 4-hydroxy precursor, 8-bromo-7-methoxy-1,6-naphthyridin-4-ol, which is commercially available.
Caption: Plausible synthetic route to this compound.
This key transformation suggests that the primary process-related impurity to monitor is the unreacted starting material, 8-bromo-7-methoxy-1,6-naphthyridin-4-ol. Other potential impurities could include regioisomers formed during the initial synthesis of the naphthyridine core.
Analytical Workflow for Identity Confirmation
A systematic approach is recommended to unequivocally confirm the structure and purity of commercially supplied this compound.
Caption: Recommended analytical workflow for identity and purity confirmation.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[1] Based on the structure of this compound and analysis of similar compounds, the following ¹H and ¹³C NMR spectral data are predicted.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | s | 1H | H-5 |
| ~8.2 - 8.4 | d | 1H | H-2 |
| ~7.6 - 7.8 | d | 1H | H-3 |
| ~4.1 - 4.3 | s | 3H | -OCH₃ |
Rationale:
-
The protons on the naphthyridine core are expected to resonate in the aromatic region (δ 7.0-9.0 ppm).
-
The H-5 proton is anticipated to be the most deshielded due to the influence of the adjacent nitrogen atom and the chloro substituent.
-
The H-2 and H-3 protons will likely appear as doublets due to coupling with each other.
-
The methoxy protons will be a sharp singlet in the upfield region.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C-7 |
| ~155 - 157 | C-4 |
| ~152 - 154 | C-8a |
| ~148 - 150 | C-5 |
| ~140 - 142 | C-2 |
| ~125 - 127 | C-4a |
| ~120 - 122 | C-3 |
| ~115 - 117 | C-8 |
| ~56 - 58 | -OCH₃ |
Rationale:
-
Carbons attached to heteroatoms (C-7, C-4, C-8a) will be significantly deshielded.
-
The carbon bearing the bromine (C-8) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.
-
The methoxy carbon will resonate in the typical range for such functional groups.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of the compound.[1] For this compound (C₉H₆BrClN₂O), the expected monoisotopic mass is approximately 271.94 g/mol .
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex pattern with major peaks at m/z values corresponding to [C₉H₆⁷⁹Br³⁵ClN₂O]⁺, [C₉H₆⁸¹Br³⁵ClN₂O]⁺, [C₉H₆⁷⁹Br³⁷ClN₂O]⁺, and [C₉H₆⁸¹Br³⁷ClN₂O]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass.
Table of Predicted Isotopic Peaks for the Molecular Ion
| Isotope Combination | Calculated m/z | Relative Abundance |
| ⁷⁹Br, ³⁵Cl | 271.9406 | 100% |
| ⁸¹Br, ³⁵Cl | 273.9386 | ~98% |
| ⁷⁹Br, ³⁷Cl | 273.9377 | ~32% |
| ⁸¹Br, ³⁷Cl | 275.9356 | ~31% |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of pharmaceutical compounds and intermediates.[2][3] A well-developed HPLC method can separate the target compound from potential impurities, including the starting material and any isomers.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the non-polar target compound from the more polar hydroxy precursor. The purity is determined by the area percentage of the main peak. For research purposes, a purity of >95% is generally acceptable, though this depends on the specific application.
Comparison with Potential Alternatives
While other analytical techniques such as Infrared (IR) spectroscopy and elemental analysis can provide supporting data, the combination of NMR, MS, and HPLC offers the most comprehensive and definitive confirmation of identity and purity for a molecule of this complexity.
Commercial Availability
A number of chemical suppliers list this compound and its precursor in their catalogs. It is advisable to inquire about the availability of analytical data from the supplier before purchase.
Table of Commercial Suppliers
| Compound | Supplier(s) |
| This compound | LabSolu |
| 8-bromo-7-methoxy-1,6-naphthyridin-4-ol | AChemBlock, Matrix Scientific |
Conclusion
The confirmation of the chemical identity and purity of this compound from commercial sources is a critical, non-negotiable step in the research and development pipeline. By employing a systematic analytical workflow that includes high-field NMR spectroscopy for structural elucidation, high-resolution mass spectrometry for molecular formula confirmation, and a robust HPLC method for purity assessment, researchers can proceed with confidence in their starting materials. This diligence ensures the integrity of subsequent experimental data and contributes to the overall reproducibility and success of the scientific endeavor.
References
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Mitsui, R., et al. (2010). (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o873. Available at: [Link]
-
ResearchGate. Techniques and Methods of Identification. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
